![molecular formula C17H23BO3 B2406334 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one CAS No. 2377606-47-6](/img/structure/B2406334.png)

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

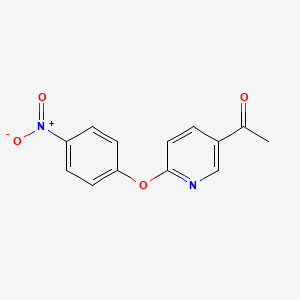

The compound “1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one” is a boronic acid derivative. Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

A common method of synthesizing boronic acid derivatives involves reacting tetramethyl diborane with bromobenzene. The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as FTIR, 1H and 13C NMR, and MS. Additionally, the single crystal structure of the compound can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Boronic acid derivatives are often used in Suzuki cross-coupling reactions to synthesize various organic compounds, including heterocyclic compounds and drug molecules . They can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound is a white to almost white solid that is soluble in organic solvents such as chloroform, ether, and dichloromethane. It has a melting point of approximately 27-31°C and a boiling point of 130°C at 20mmHg. The compound is insoluble in water but may hydrolyze in a humid environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Boronic acid ester intermediates, closely related to the compound , have been synthesized and characterized through various methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are essential for confirming the structures of such compounds and for conducting crystallographic and conformational analyses. The molecular structures have been calculated using Density Functional Theory (DFT) and are in line with the crystal structures determined by single-crystal X-ray diffraction. This demonstrates the reliability of DFT in studying the molecular structures of complex compounds like 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one (Huang et al., 2021) (Huang et al., 2021).

Material Properties and Applications

- The boronic acid ester intermediates have been further analyzed for their molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some physicochemical properties that could be pivotal for materials science applications, potentially in fields like optoelectronics or pharmaceuticals (Huang et al., 2021) (Huang et al., 2021).

Crystal Structure Analysis

- The crystal structure and vibrational properties of similar boronic acid ester compounds have been studied in detail. The optimized molecular crystal structures determined based on DFT calculations were consistent with the X-ray diffraction results. These studies are crucial for understanding the interactions and stability of such molecules, which can be applied in various fields including material science and pharmaceuticals (Wu et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these enzymes, potentially influencing various biological processes .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For example, the reactivity of boronic acids and their derivatives can be influenced by pH, as they can form boronate esters under alkaline conditions .

Safety and Hazards

When handling this compound, appropriate protective equipment such as gloves and glasses should be worn. Direct contact with the skin and eyes should be avoided. If contact occurs, the area should be rinsed immediately with plenty of water and medical help should be sought. The compound should be stored away from flammable materials and heat sources .

Eigenschaften

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO3/c1-6-7-8-15(19)13-9-11-14(12-10-13)18-20-16(2,3)17(4,5)21-18/h6,9-12H,1,7-8H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJAQAXOWORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)